3-Bromo-2,4-dimethyl-1,8-naphthyridine 3-Bromo-2,4-dimethyl-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 1019108-06-5
VCID: VC2905875
InChI: InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3
SMILES: CC1=C2C=CC=NC2=NC(=C1Br)C
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol

3-Bromo-2,4-dimethyl-1,8-naphthyridine

CAS No.: 1019108-06-5

Cat. No.: VC2905875

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,4-dimethyl-1,8-naphthyridine - 1019108-06-5

Specification

CAS No. 1019108-06-5
Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
IUPAC Name 3-bromo-2,4-dimethyl-1,8-naphthyridine
Standard InChI InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3
Standard InChI Key GICYHTGGELQYMG-UHFFFAOYSA-N
SMILES CC1=C2C=CC=NC2=NC(=C1Br)C
Canonical SMILES CC1=C2C=CC=NC2=NC(=C1Br)C

Introduction

Fundamental Characteristics

Chemical Identity

3-Bromo-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound characterized by its bicyclic structure containing two nitrogen atoms in a 1,8-naphthyridine framework, with a bromine substituent at position 3 and methyl groups at positions 2 and 4 . The compound is registered in chemical databases with identifiers including PubChem CID 42281372 and CAS number 1019108-06-5 . Additional synonyms include F1957-0061, DTXSID801281712, and AKOS000271822, which are important for cross-referencing in various chemical databases .

Structural Classification

This compound belongs to the broader family of 1,8-naphthyridines, which are bicyclic heterocyclic compounds consisting of two fused six-membered rings with nitrogen atoms at positions 1 and 8 . The 1,8-naphthyridine scaffold is significant in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceutical agents . The specific substitution pattern in 3-Bromo-2,4-dimethyl-1,8-naphthyridine, particularly the bromine at position 3, makes it distinct within this chemical class and potentially valuable for further chemical modifications.

Physical and Chemical Properties

Molecular Specifications

The compound has a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . While specific physical data for 3-Bromo-2,4-dimethyl-1,8-naphthyridine is limited, properties can be inferred from related compounds such as 3-Bromo-1,8-naphthyridine, which has a melting point of 164-166°C and a boiling point of approximately 289.4°C at 760 mmHg . The presence of additional methyl groups in 3-Bromo-2,4-dimethyl-1,8-naphthyridine would likely affect these properties, potentially increasing the melting and boiling points due to increased molecular weight and altered intermolecular interactions.

Chemical Reactivity

Reactivity Profile

The reactivity of 3-Bromo-2,4-dimethyl-1,8-naphthyridine is primarily influenced by three structural features:

  • The bromine substituent at position 3, which serves as an excellent leaving group in various coupling reactions, making the compound valuable for further functionalization

  • The methyl groups at positions 2 and 4, which can undergo various transformations including oxidation and functionalization

  • The 1,8-naphthyridine core, which contains two nitrogen atoms that can participate in coordination chemistry with metals and act as hydrogen bond acceptors

Current Research Status

Computational Studies

Computational studies have played a significant role in understanding the properties and potential applications of naphthyridine derivatives. For instance, density functional theory (DFT) and noncovalent interaction (NCI) plot index analysis have been employed to elucidate reaction mechanisms involving naphthyridines . Similar computational approaches could be applied to 3-Bromo-2,4-dimethyl-1,8-naphthyridine to predict its reactivity, electronic properties, and potential interactions with biological targets.

Biological Evaluation

Molecular docking and molecular dynamics (MD) simulations have been used to evaluate the potential of naphthyridine derivatives as drug candidates . For example, tetrahydropyrido derivatives of naphthyridine have been identified as potential inhibitors of the human serotonin transporter (hSERT) . Similar computational approaches could be applied to assess the potential biological activities of 3-Bromo-2,4-dimethyl-1,8-naphthyridine.

Table 2: Comparison of 3-Bromo-2,4-dimethyl-1,8-naphthyridine with Related Compounds

CompoundMolecular Weight (g/mol)Known ActivitiesReference
3-Bromo-2,4-dimethyl-1,8-naphthyridine237.10Not specifically reported
3-Bromo-1,8-naphthyridine209.04Building block for further functionalization
2-Substituted-4-methyl-7-amino-1,8-naphthyridinesVariesAnticonvulsant, sympatholytic
Tetrahydropyrido naphthyridine derivativeNot specifiedPotential hSERT inhibitor for depression treatment

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient and environmentally friendly methods for the synthesis of 3-Bromo-2,4-dimethyl-1,8-naphthyridine. This could include:

  • Adaptation of green chemistry approaches using water as a solvent and biocompatible catalysts

  • Development of regioselective bromination methods for 2,4-dimethyl-1,8-naphthyridine

  • Exploration of one-pot synthetic approaches to streamline the production process

Structure-Property Relationship Studies

Comprehensive studies on the relationship between the structure of 3-Bromo-2,4-dimethyl-1,8-naphthyridine and its physicochemical properties would be valuable for understanding its behavior and potential applications. This could include:

  • Experimental determination of physical properties such as solubility, lipophilicity, and stability

  • Investigation of electronic properties using spectroscopic methods and computational approaches

  • Assessment of reactivity patterns in various chemical transformations

Biological Activity Evaluation

Given the documented biological activities of related naphthyridine derivatives, evaluation of the potential therapeutic properties of 3-Bromo-2,4-dimethyl-1,8-naphthyridine would be a promising research direction. This could include:

  • Screening against various biological targets associated with the known activities of naphthyridines (antibacterial, anticonvulsant, etc.)

  • Structure-activity relationship studies to identify the impact of specific substituents on biological activity

  • Computational studies such as molecular docking and molecular dynamics simulations to predict interactions with potential biological targets

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